pKa Comparison: 7-(Difluoromethoxy)isoquinoline vs 7-Methoxyisoquinoline
The predicted pKa of the isoquinoline nitrogen in 7-(difluoromethoxy)isoquinoline is 4.74 ± 0.10, compared with 5.54 ± 0.10 for 7-methoxyisoquinoline and 5.14 for unsubstituted isoquinoline . The –OCF₂H group is weakly electron-withdrawing (Hammett σₚ ≈ +0.14), which reduces the basicity of the heterocyclic nitrogen by approximately 0.8 pKa units relative to the electron-donating –OCH₃ group [1]. This means that at physiological pH, the difluoromethoxy analogue will exist to a greater extent as the neutral free base, potentially altering solubility, passive permeability, and receptor-binding electrostatics.
| Evidence Dimension | Basicity of the isoquinoline nitrogen (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 4.74 ± 0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | 7-Methoxyisoquinoline: pKa = 5.54 ± 0.10 (predicted); Isoquinoline: pKa = 5.14 (literature) |
| Quantified Difference | ΔpKa ≈ -0.8 (vs 7-OCH₃); ΔpKa ≈ -0.4 (vs isoquinoline) |
| Conditions | Predicted by ACD/Labs Percepta; reported on ChemicalBook and vendor specification sheets. |
Why This Matters
A 0.8-unit pKa shift translates to a roughly 6-fold difference in the ionised/un-ionised ratio at pH 7.4, directly impacting solubility, permeability, and the fraction of neutral drug species available for passive diffusion.
- [1] Hammett constant for –OCF₂H: σₚ ≈ +0.14; see discussions in: Müller K. Chimia (Aarau). 2014;68(6):356-362. PMID: 25198745. View Source
